molecular formula C10H7NO3 B6590617 7-Hydroxyquinoline-8-carboxylic acid CAS No. 1146298-53-4

7-Hydroxyquinoline-8-carboxylic acid

Cat. No.: B6590617
CAS No.: 1146298-53-4
M. Wt: 189.17 g/mol
InChI Key: RQCGQULJYVNAQX-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is widely used in various scientific research fields. The structure of this compound consists of a quinoline core with a hydroxyl group at the 7th position and a carboxylic acid group at the 8th position.

Mechanism of Action

Target of Action

7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .

Mode of Action

The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.

Pharmacokinetics

It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with various reagents. One common method includes the reaction of 8-hydroxyquinoline with 2-aminophenol to form a benzoxazole derivative . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with bromine to form 5,7-dibromo-8-hydroxyquinoline .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, phosphorus trichloride, and various alkylating agents. Reaction conditions may involve the use of solvents such as chloroform and dichloromethane, as well as catalysts like tetrabutylammonium iodide .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with bromine yields dibromo derivatives, while alkylation reactions produce various substituted quinoline compounds .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline
  • 5,7-Dibromo-8-hydroxyquinoline
  • 8-Hydroxyquinoline-2-carboxylic acid

Comparison: 7-Hydroxyquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline core. This dual functionality enhances its chelating ability and broadens its range of biological activities compared to other similar compounds .

Properties

IUPAC Name

7-hydroxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCGQULJYVNAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound of Step A (2.9 g, 14.1 mmol) in HBr (14 mL) was heated at 90° C. for 1 h. The mixture was then concentrated washed with PhCH3 and used without further purification in subsequent steps.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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